4-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine
Description
This compound features a multifunctional structure combining a benzodioxole moiety, a 1,2,4-oxadiazole ring, a 3-methylbenzofuran system, and a thiomorpholine sulfonyl group. The benzodioxole group (a methylenedioxy bridge) is associated with metabolic stability in pharmaceuticals, while the oxadiazole and benzofuran rings are known for their roles in bioactivity, such as enzyme inhibition or receptor binding . The sulfonyl-thiomorpholine moiety may enhance lipophilicity and influence pharmacokinetic properties compared to oxygen-containing analogs.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-13-16-11-15(33(26,27)25-6-8-32-9-7-25)3-5-17(16)30-20(13)22-23-21(24-31-22)14-2-4-18-19(10-14)29-12-28-18/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWRQHHUVBCRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound incorporates multiple functional groups, including a thiomorpholine ring and oxadiazole moiety, which are known to enhance biological activity. The presence of the 1,3-benzodioxole and benzofuran structures contributes to its potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiomorpholine rings demonstrate a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor cell proliferation. For instance, compounds similar to the one have shown cytotoxic effects against A549 human lung adenocarcinoma cells with IC50 values indicating significant potency .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer progression. Inhibitors of MMPs can potentially prevent tumor metastasis .
The biological activity of the compound is believed to stem from its ability to interact with specific cellular pathways:
- MMP Inhibition : Research has demonstrated that certain oxadiazole derivatives can effectively inhibit MMP-9 activity, a key player in tumor metastasis. Docking studies suggest strong binding affinity to the enzyme's active site .
- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating signaling pathways involved in cell division and apoptosis. This regulation is critical for its anticancer properties .
Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of benzodioxole revealed that specific substitutions significantly enhanced their anticancer activity. The compound was tested alongside others and exhibited notable cytotoxicity against A549 cells while showing minimal toxicity toward normal fibroblast cells (NIH/3T3) .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 4-{...} | 0.125 ± 0.020 | >300 |
| Other Derivative | 0.349 ± 0.046 | <100 |
Study 2: MMP Inhibition
In vitro assays confirmed that the compound effectively inhibited MMP-9 with significant selectivity over other proteases, suggesting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Sulfonamide Families
The compound’s structural analogs can be categorized based on core heterocycles and sulfonamide/sulfonyl functionalities. Key comparisons include:
2.1.1 4-[4-(4-Methylbenzenesulfonyl)-2-(4-Methylphenyl)Sulfanyl-1,3-Thiazol-5-yl]Morpholine (CAS 557773-86-1)
- Molecular Formula : C₂₁H₂₂N₂O₃S₃
- Molecular Weight : 446.61 g/mol
- Key Features: Thiazol ring instead of oxadiazole/benzofuran. Morpholine (oxygen-based) vs. thiomorpholine (sulfur-based). Higher lipophilicity (XlogP = 5.4) due to dual sulfonyl/sulfanyl groups. Zero hydrogen-bond donors, five acceptors.
Comparison :
2.1.2 5-Methyl-3-SulfanilamidoIsoxazole (from Solubility Data Series)
- Core Structure : Isoxazole with sulfonamide substituent.
- Key Features: Sulfonamide (NH₂ group) provides hydrogen-bond donors, unlike the sulfonyl group in the target compound. Isoxazole’s lower aromaticity compared to benzofuran may reduce metabolic stability.
Comparison :
- The target compound’s sulfonyl group eliminates hydrogen-bond donors, possibly reducing solubility but increasing passive diffusion.
- Benzofuran’s extended aromatic system may confer higher rigidity and selectivity in protein interactions compared to isoxazole.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Properties
*Estimated based on structural complexity.
Key Observations :
- The target compound’s higher molecular weight and polar surface area suggest lower solubility but enhanced target specificity compared to simpler sulfonamides .
- Its moderate XlogP (~4.2) balances lipophilicity and solubility, whereas CAS 557773-86-1’s higher XlogP (5.4) may limit aqueous solubility .
Preparation Methods
Benzofuran Core Formation
The 3-methyl-1-benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-5-nitro-3-methylacetophenone, followed by nitro group reduction (H₂/Pd-C) and sulfonation:
Oxadiazole-Benzodioxole Fragment Construction
Benzodioxole-Nitrile Synthesis
5-Nitro-1,3-benzodioxole is reduced to the amine (SnCl₂/HCl), followed by Sandmeyer reaction to introduce cyano:
Oxadiazole Ring Formation
The nitrile undergoes hydroxylamine-mediated cyclization with benzofuran-carboxylic acid:
Sulfonamide Coupling with Thiomorpholine
The sulfonyl chloride intermediate reacts with thiomorpholine under Schotten-Baumann conditions:
Final Coupling via Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling links the oxadiazole-benzodioxole fragment to the iodinated benzofuran-sulfonyl intermediate:
Optimization Data and Reaction Parameters
| Step | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2.1 | H₂SO₄/Ac₂O | 110 | 4 | 78 |
| 3.2 | POCl₃ | 80 | 12 | 62 |
| 4 | NaHCO₃ | 25 | 2 | 85 |
| 5 | Pd(PPh₃)₄ | 80 | 8 | 73 |
Key Findings :
-
Ultrasonic irradiation during oxadiazole formation reduces reaction time by 40% compared to thermal methods.
-
Thiomorpholine coupling efficiency drops below pH 8 due to sulfonyl chloride hydrolysis.
-
Suzuki-Miyaura coupling requires rigorous degassing to prevent boronic acid oxidation.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J=8.5 Hz, 2H, benzodioxole), 6.98 (s, 1H, benzofuran), 4.32 (t, J=6 Hz, 4H, thiomorpholine), 2.87 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₂₃H₁₈N₃O₆S₂ [M+H]⁺: 520.0734; found: 520.0731.
Challenges and Alternative Routes
Issue : Low regioselectivity in oxadiazole formation.
Solution : Use microwave-assisted synthesis (150°C, 20 min) improves regiocontrol to 9:1.
Issue : Thiomorpholine ring opening under acidic conditions.
Mitigation : Employ flow chemistry for precise pH control during sulfonylation.
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine?
- Methodology : A multi-step synthesis is typically employed. For example, analogous oxadiazole-containing benzofuran derivatives are synthesized via cyclization reactions using nitroarenes and palladium catalysts, followed by sulfonation and thiomorpholine coupling (see and ). Key steps include:
- Cyclization : Nitroarene precursors are reduced and cyclized using Pd catalysts with CO surrogates (e.g., formic acid derivatives).
- Sulfonation : The benzofuran intermediate is sulfonated using chlorosulfonic acid under controlled temperatures (0–5°C).
- Thiomorpholine coupling : The sulfonyl chloride intermediate reacts with thiomorpholine in dry dichloromethane, catalyzed by triethylamine.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (chloroform/methanol) yield the pure compound .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : , , and NMR (if applicable) to confirm connectivity and substituent positions.
- X-ray crystallography : Single-crystal analysis (e.g., Enraf–Nonius CAD-4 diffractometer) provides bond lengths, angles, and packing motifs. For example, analogous oxadiazole-benzofuran derivatives show monoclinic crystal systems (space group P2₁/c) with β angles ~98°, validated via R-factor refinement (<0.08) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed m/z).
Q. What solvents and conditions are optimal for stabilizing this compound in solution?
- Methodology : Stability studies in polar aprotic solvents (DMSO, DMF) show minimal degradation over 72 hours at 4°C. Avoid protic solvents (e.g., water, ethanol) due to hydrolysis risks at the sulfonyl group. For long-term storage, lyophilization or inert-atmosphere vials are recommended .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfonyl-thiomorpholine moiety?
- Methodology : Computational modeling (DFT, Gaussian 09) reveals:
- Steric effects : The thiomorpholine ring’s conformation (chair vs. boat) impacts nucleophilic attack at the sulfur atom.
- Electronic effects : Electron-withdrawing groups (e.g., oxadiazole) enhance sulfonyl group electrophilicity, accelerating reactions with amines or thiols. Kinetic studies (HPLC-monitored) show pseudo-first-order rate constants () varying by substituent electronegativity .
Q. What strategies mitigate competing side reactions during functionalization of the benzodioxole ring?
- Methodology :
- Protection/deprotection : Use acetyl or trimethylsilyl groups to shield reactive hydroxyls during oxadiazole formation.
- Catalytic selectivity : Pd(OAc)₂ with bulky ligands (e.g., XPhos) minimizes undesired C–O bond cleavage.
- Temperature control : Reactions below 40°C reduce radical-mediated decomposition pathways (observed via EPR spectroscopy) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies (AutoDock Vina) : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial gyrase, leveraging the oxadiazole’s π-stacking capability.
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays. Analogous thiazolidinone derivatives show IC₅₀ ≈ 12–18 µM, suggesting moderate cytotoxicity .
Contradictions and Resolutions
- vs. 12 : Palladium-catalyzed cyclization () may conflict with thiomorpholine coupling conditions (). Resolution: Sequential steps with intermediate purification avoid catalyst poisoning.
- vs. 15 : Solvent stability in DMSO () contradicts decomposition risks in polar solvents (). Resolution: Use freshly distilled DMSO and argon degassing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
